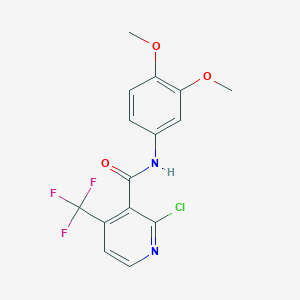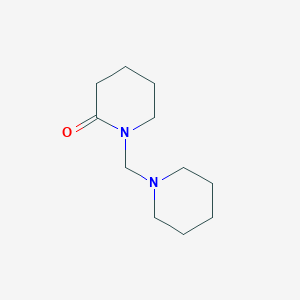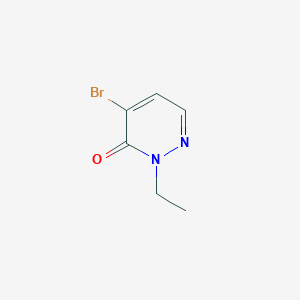![molecular formula C17H16ClNO3 B3004180 [(3-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE CAS No. 391239-46-6](/img/structure/B3004180.png)
[(3-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate” is a chemical compound with the molecular formula C19H20ClN3O4 . It has a molecular weight of 389.8 g/mol . This compound is used in various scientific research applications due to its unique structure, which allows for intricate studies on molecular interactions.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. The InChI string of the compound isInChI=1S/C19H20ClN3O4/c1-12-5-4-6-13 (9-12)22-17 (24)11-27-18 (25)10-16 (23-19 (21)26)14-7-2-3-8-15 (14)20/h2-9,16H,10-11H2,1H3, (H,22,24) (H3,21,23,26)/t16-/m0/s1 . This provides a detailed representation of the compound’s molecular structure . Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 389.8 g/mol, an XLogP3-AA of 2.2, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 8 . Its exact mass and monoisotopic mass are both 389.1142338 g/mol . The topological polar surface area is 111 Ų .Applications De Recherche Scientifique
Molecular Structure and Analysis
[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate has been studied for its molecular structure and analysis. Kumar et al. (2014) synthesized the compound and confirmed its structure through IR and single-crystal X-ray diffraction studies. The study also involved the computation of vibrational wavenumbers using HF and DFT methods. The analysis indicated the molecule's stability arising from hyper-conjugative interaction and charge delocalization, with HOMO and LUMO analysis used to determine charge transfer within the molecule (Kumar et al., 2014). This research provides essential insights into the chemical properties and the potential reactivity of the compound.
Corrosion Inhibition
A significant application of quinoxalines, structurally related to [2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, is in the field of corrosion inhibition. Zarrouk et al. (2014) performed a theoretical study on quinoxalines as corrosion inhibitors for copper in nitric acid media. The study employed quantum chemical calculations to determine the relationship between molecular structure and inhibition efficiency, offering a theoretical basis for using similar compounds in corrosion prevention (Zarrouk et al., 2014).
Fungicidal Activity
Lv et al. (2015) synthesized a series of oxime ether derivatives containing 1-aryl-3-oxypyrazoles, closely related to the chemical structure of interest, and evaluated their fungicidal activities. The study revealed that certain compounds exhibited substantial fungicidal activities against Rhizoctonia solani, indicating the potential of these structures in developing new fungicides (Lv et al., 2015).
Crystallography and Synthesis
The crystallography and synthesis of related compounds have been extensively studied. Lv et al. (2009) synthesized a depside derivative, structurally similar to [2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate, and analyzed its crystal structure through X-ray single crystal diffraction, providing detailed insights into the molecular geometry and potential applications in various fields (Lv et al., 2009).
Propriétés
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-2-4-15(9-12)19-16(20)11-22-17(21)10-13-5-7-14(18)8-6-13/h2-9H,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJNYAWYQPZALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B3004098.png)


![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)




![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)


![4-(4-methylphenyl)-5-{1-[(2-methylphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3004117.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)furan-2-carboxamide](/img/structure/B3004120.png)
